Phosphocitrate

Content Navigation

CAS Number

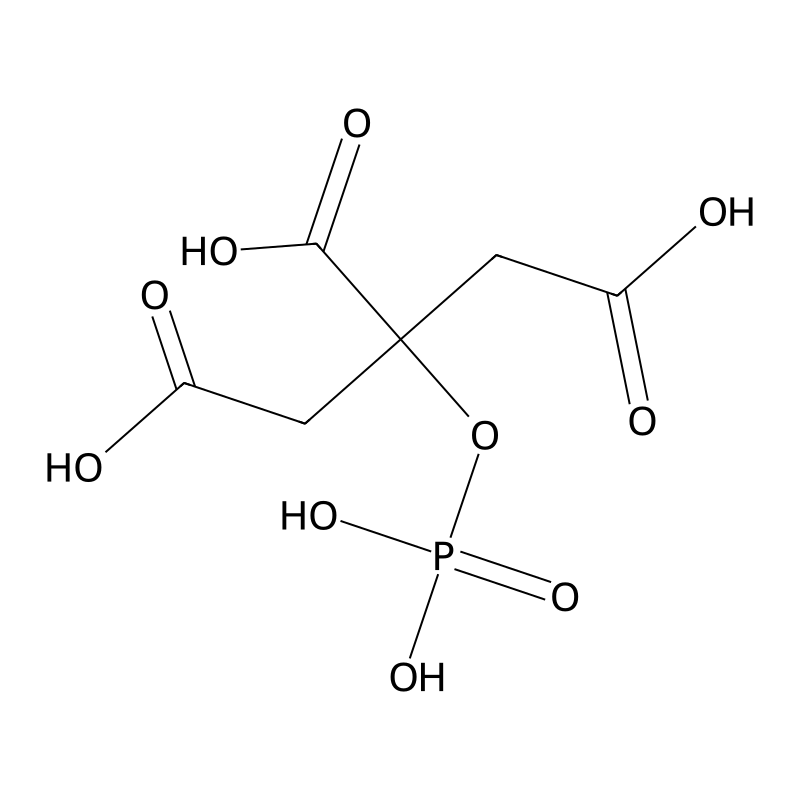

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phosphocitrate (2-phosphonooxypropane-1,2,3-tricarboxylic acid) is a highly potent, naturally occurring inhibitor of calcium salt crystallization, including basic calcium phosphate, calcium oxalate, and calcium pyrophosphate dihydrate. Functioning through stereospecific binding to crystal faces, it arrests nucleation, growth, and aggregation in supersaturated environments. Beyond its physicochemical anti-scaling properties, phosphocitrate specifically modulates crystal-induced cellular signaling pathways, making it a critical raw material for research into biomineralization, osteoarthritis, and advanced biomaterial formulations where precise, stable control over calcium deposition is required [1].

Procurement of generic alternatives like citrate or inorganic pyrophosphate (PPi) often fails in rigorous applications due to fundamental structural and stability limitations. While citrate is a readily available commodity inhibitor, it lacks the phosphorylated moiety required for optimal stereospecific coordination with calcium-rich crystal faces, resulting in significantly lower inhibitory potency. Conversely, while PPi is a strong endogenous inhibitor, it is highly susceptible to rapid enzymatic and acidic hydrolysis, severely limiting its half-life in biological or industrial matrices [1]. Synthetic bisphosphonates (e.g., etidronate) offer stability but often introduce off-target cellular toxicity and fail to replicate phosphocitrate's specific, non-toxic modulation of crystal-induced intracellular signaling[2].

References

- [1] Demadis, K. D., et al. 'A Crystallographically Characterized Nine-Coordinate Calcium−Phosphocitrate Complex as Calcification Inhibitor in Vivo.' Journal of the American Chemical Society 123.41 (2001): 10129-10130.

- [2] Cheung, H. S., et al. 'Phosphocitrate inhibits a basic calcium phosphate and calcium pyrophosphate dihydrate crystal-induced mitogen-activated protein kinase cascade signal transduction pathway.' Journal of Biological Chemistry 272.30 (1997): 18920-18925.

Superior Hydrolytic Stability via Tight Calcium Coordination

X-ray crystallographic analysis of nine-coordinate calcium complexes reveals that phosphocitrate forms an exceptionally tight bond with calcium, which protects the molecule from degradation. The distance between the calcium ion and the ester oxygen (C−O-PO3H2) in the calcium-phosphocitrate complex is 2.477 Å. In contrast, the equivalent Ca−O(pyrophosphate ester) distance in β-calcium pyrophosphate is significantly longer at 2.855 Å. This tighter coordination in phosphocitrate confers robust resistance to hydrolysis of the P−O−C moiety in acidic environments, overcoming the rapid degradation typically seen with inorganic pyrophosphate [1].

| Evidence Dimension | Calcium-to-ester oxygen coordination distance |

| Target Compound Data | 2.477 Å (Phosphocitrate) |

| Comparator Or Baseline | 2.855 Å (β-calcium pyrophosphate) |

| Quantified Difference | 0.378 Å shorter coordination distance in phosphocitrate |

| Conditions | X-ray crystallographic structural analysis of nine-coordinate calcium complexes |

Ensures a vastly extended active half-life in biological assays and industrial water treatment systems compared to enzymatically unstable pyrophosphate.

Exponentially Greater Inhibition of Hydroxyapatite Growth

In supersaturated calcium phosphate solutions, phosphocitrate demonstrates an exceedingly potent ability to inhibit the growth of hydroxyapatite seed crystals. Comparative autotitrator assays maintaining constant pH and supersaturation show that phosphocitrate is significantly more potent than endogenous inhibitors such as pyrophosphate and ATP. Phosphocitrate achieves a >50% reduction in crystal growth rates at micro-molar concentrations by binding tightly to the crystal surface, effectively poisoning growth sites and preventing the transformation of amorphous calcium phosphate into mature basic calcium phosphate [1].

| Evidence Dimension | Inhibitory potency on hydroxyapatite crystal growth |

| Target Compound Data | >50% reduction in crystal growth rate at micro-molar concentrations |

| Comparator Or Baseline | Pyrophosphate and ATP (lower relative potency requiring higher concentrations) |

| Quantified Difference | Phosphocitrate surpasses the inhibitory capacity of the most active endogenous inhibitors |

| Conditions | Supersaturated Ca2+ and phosphate medium with HAP seed crystals at constant pH |

Allows formulators to achieve superior suppression of pathological calcification or scaling at significantly lower active concentrations.

Optimized Stereospecific Binding to Calcium Oxalate Monohydrate

The inhibition of calcium oxalate monohydrate (COM) crystal growth relies heavily on the stereospecificity of the inhibitor's functional groups. Ab initio computational methods and scanning electron microscopy demonstrate that both citrate and phosphocitrate bind to the (-1 0 1) crystal surface of COM. However, phosphocitrate exhibits vastly superior inhibitory properties due to the optimal spacing and coordination of its carboxylate and phosphate groups with the calcium ions on this specific face, providing a thermodynamic binding advantage that simple citrate cannot achieve[1].

| Evidence Dimension | Stereospecific coordination to the (-1 0 1) COM crystal face |

| Target Compound Data | Optimal multi-functional group coordination (phosphate + carboxylates) |

| Comparator Or Baseline | Citrate (sub-optimal coordination) |

| Quantified Difference | Superior binding energy and functional group coordination for phosphocitrate |

| Conditions | Low-temperature X-ray analysis and molecular modeling of COM crystals |

Justifies the selection of phosphocitrate over commodity citrate for high-performance kidney stone research and advanced anti-scaling applications.

Targeted Blockade of Crystal-Induced MAPK Activation Without Broad Toxicity

Unlike non-specific inhibitors or toxic bisphosphonates, phosphocitrate specifically modulates cellular responses to calcium crystals. In fibroblast and chondrocyte cultures exposed to basic calcium phosphate (BCP) or calcium pyrophosphate dihydrate (CPPD) crystals, phosphocitrate (at 10^-3 to 10^-5 M) dose-dependently blocks the activation of p42/p44 MAP kinases and CREB serine 133 phosphorylation. Crucially, this inhibition is highly specific; phosphocitrate does not interfere with serum-induced p42/p44 or interleukin-1beta-induced p38 MAPK activities, maintaining normal cell viability and morphology [1].

| Evidence Dimension | Specificity of MAPK pathway inhibition |

| Target Compound Data | Blocks crystal-induced p42/p44 MAPK (10^-3 to 10^-5 M) without off-target toxicity |

| Comparator Or Baseline | Baseline cellular responses (IL-1beta / serum induction) |

| Quantified Difference | 100% selective blockade of crystal-induced signaling vs. normal physiological signaling |

| Conditions | 3T3 cells and human fibroblasts exposed to BCP/CPPD crystals |

Essential for therapeutic research, ensuring that the compound halts pathological crystal-induced inflammation without disrupting normal cellular function.

Osteoarthritis and Crystal Deposition Disease Modeling

Phosphocitrate is the preferred choice for investigating the specific inhibition of basic calcium phosphate and CPPD crystal-induced mitogenesis and matrix metalloproteinase synthesis, outperforming bisphosphonates in maintaining chondrocyte viability and specific signaling blockade [1].

Advanced Anti-Scaling and Water Treatment Formulations

Its superior hydrolytic stability—driven by tight Ca-O coordination—and potent inhibition of calcium carbonate, sulfate, and phosphate make it a robust alternative to rapidly degrading pyrophosphates in harsh industrial environments [2].

Biomaterial and Implant Surface Engineering

Precise control over hydroxyapatite nucleation and growth is required to prevent unwanted pathological calcification on medical devices, leveraging phosphocitrate's micro-molar potency to poison crystal growth sites[3].

Urolithiasis (Kidney Stone) Research

Its optimized stereospecific binding to the (-1 0 1) face of calcium oxalate monohydrate provides a highly effective model for developing next-generation crystallization inhibitors, far surpassing the efficacy of simple citrate [4].

References

- [1] Cheung, H. S., et al. 'Phosphocitrate inhibits a basic calcium phosphate and calcium pyrophosphate dihydrate crystal-induced mitogen-activated protein kinase cascade signal transduction pathway.' Journal of Biological Chemistry 272.30 (1997): 18920-18925.

- [2] Demadis, K. D., et al. 'A Crystallographically Characterized Nine-Coordinate Calcium−Phosphocitrate Complex as Calcification Inhibitor in Vivo.' Journal of the American Chemical Society 123.41 (2001): 10129-10130.

- [3] Tew, W. P., et al. 'Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth.' Biochemistry 19.9 (1980): 1983-1988.

- [4] Wierzbicki, A., et al. 'Scanning electron microscopy and molecular modeling of inhibition of calcium oxalate monohydrate crystal growth by citrate and phosphocitrate.' Calcified Tissue International 56.4 (1995): 297-304.

XLogP3

Other CAS

Dates

Explore Compound Types